molecular formula C18H18Cl3FN4OS B1574141 AFX-9901

AFX-9901

Cat. No.: B1574141
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AFX-9901 is a synthetic compound derived from natural precursors, primarily investigated for its potent antitumor and antiangiogenic properties. Preliminary human studies indicate efficacy against multiple solid tumors with minimal reported side effects . Key characteristics include:

  • Solubility: Soluble in DMSO, insoluble in water.
  • Storage: Stable at 0–4°C for short-term (days to weeks) and -20°C for long-term (>5 years).
  • Purity: >98% (analytical certificate-dependent).
  • Pharmacological Profile: Targets tumor proliferation pathways and angiogenesis, though its exact molecular mechanism remains undisclosed .

Limitations in available data include the absence of a chemical formula, molecular weight, and structural details, complicating direct mechanistic comparisons.

Properties

Molecular Formula

C18H18Cl3FN4OS

Appearance

Solid powder

Synonyms

AFX9901;  AFX-9901;  AFX 9901; ; NONE

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Boronic Acid Derivatives

A structurally related compound, CAS 1046861-20-4 (C₆H₅BBrClO₂), shares functional groups common in antitumor agents (e.g., boronic acid moieties for protease inhibition). Key comparisons:

Parameter AFX-9901 CAS 1046861-20-4 (3-Bromo-5-chlorophenyl)boronic Acid
Molecular Weight Not reported 235.27 g/mol 235.47 g/mol
LogP (XLOGP3) Not reported 2.15 2.30
Solubility DMSO-soluble 0.24 mg/mL (ESOL) 0.18 mg/mL (ESOL)
Bioavailability High (in vivo efficacy) High GI absorption Moderate GI absorption
Target Indication Solid tumors Undisclosed Undisclosed

Key Findings :

  • Boronic acid derivatives like CAS 1046861-20-4 exhibit favorable LogP values (2.15–2.30), suggesting balanced hydrophobicity for membrane permeability, but lack clinical data for direct efficacy comparisons with this compound.

Functional Analogs: Antiangiogenic Agents

Compounds like Pazopanib (VEGFR inhibitor) and Bevacizumab (monoclonal antibody) share this compound’s antiangiogenic role but differ mechanistically:

Parameter This compound Pazopanib Bevacizumab
Class Small molecule Small molecule (Tyrosine kinase inhibitor) Biologic (Anti-VEGF antibody)
Administration Oral (presumed) Oral Intravenous
Side Effects Minimal reported Hypertension, hepatotoxicity Hemorrhage, infusion reactions
Storage Requirements -20°C (long-term) Room temperature 2–8°C

Key Findings :

  • This compound’s small-molecule profile offers logistical advantages (e.g., oral administration, simpler storage) over biologics like Bevacizumab.
  • Unlike Pazopanib, this compound’s preliminary safety data suggest a favorable tolerability profile, though Phase III trials are needed for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.